(E)-1-pyridin-4-yl-3-thiophen-2-ylprop-2-en-1-one
Overview
Description
(E)-1-pyridin-4-yl-3-thiophen-2-ylprop-2-en-1-one is an organic compound that features a conjugated system with a pyridine ring and a thiophene ring connected by a propenone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-pyridin-4-yl-3-thiophen-2-ylprop-2-en-1-one typically involves the condensation of 4-pyridinecarboxaldehyde with 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-1-pyridin-4-yl-3-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or thiophene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (E)-1-pyridin-4-yl-3-thiophen-2-ylprop-2-en-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s conjugated system allows it to participate in electron transfer processes, which can be crucial in its role as an organic electronic material.
Comparison with Similar Compounds
Similar Compounds
(E)-1-phenyl-3-thiophen-2-ylprop-2-en-1-one: Similar structure but with a phenyl ring instead of a pyridine ring.
(E)-1-pyridin-4-yl-3-furan-2-ylprop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(E)-1-pyridin-4-yl-3-thiophen-2-ylprop-2-en-1-one is unique due to the presence of both pyridine and thiophene rings, which impart distinct electronic and steric properties
Properties
IUPAC Name |
(E)-1-pyridin-4-yl-3-thiophen-2-ylprop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS/c14-12(10-5-7-13-8-6-10)4-3-11-2-1-9-15-11/h1-9H/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVCKXHJQKQBMG-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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